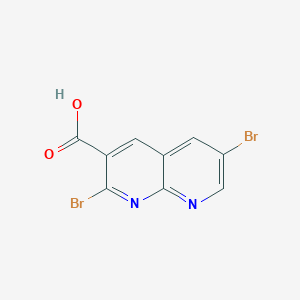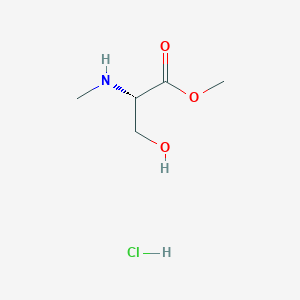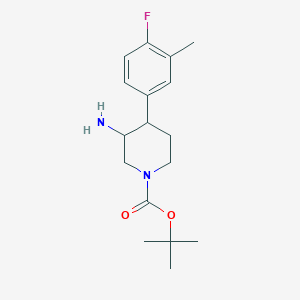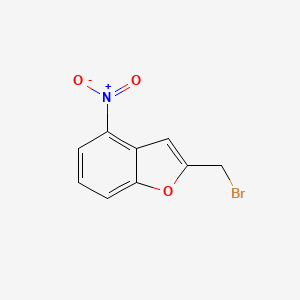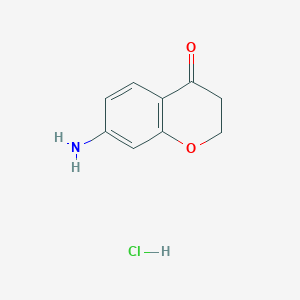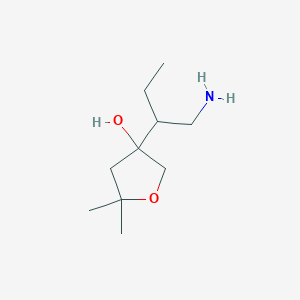
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring and an aminobutanol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol typically involves the reaction of 2-butanone with dimethylamine followed by cyclization to form the oxolane ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and distillation are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, saturated oxolane compounds, and substituted amino derivatives.
科学研究应用
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-2-ol
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-4-ol
- 3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)-5,5-dimethyloxolan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-(1-aminobutan-2-yl)-5,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-8(5-11)10(12)6-9(2,3)13-7-10/h8,12H,4-7,11H2,1-3H3 |
InChI 键 |
RUYRSYHORSNPMC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C1(CC(OC1)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








